molecular formula C9H9FN2 B13994510 2-Amino-3-fluoro-3-phenylpropanenitrile CAS No. 79559-50-5

2-Amino-3-fluoro-3-phenylpropanenitrile

Cat. No.: B13994510
CAS No.: 79559-50-5
M. Wt: 164.18 g/mol
InChI Key: SUAVDHDWBXVHHY-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H9FN2 It is a derivative of propanenitrile, featuring an amino group, a fluoro substituent, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoro-3-phenylpropanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-3-phenylpropanenitrile with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluoro-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

2-Amino-3-fluoro-3-phenylpropanenitrile has several applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor in drug development.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-3-phenylpropanenitrile involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The fluoro and phenyl groups contribute to its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

    2-Amino-3-phenylpropanenitrile: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    3-Fluoro-3-phenylpropanenitrile:

Uniqueness: 2-Amino-3-fluoro-3-phenylpropanenitrile is unique due to the presence of both the fluoro and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79559-50-5

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-amino-3-fluoro-3-phenylpropanenitrile

InChI

InChI=1S/C9H9FN2/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,8-9H,12H2

InChI Key

SUAVDHDWBXVHHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)N)F

Origin of Product

United States

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